1-(Pyridin-4-YL)piperazin-2-one

Sigma Receptor Ligands CNS Pharmacology Neuropsychiatric Drug Discovery

1-(Pyridin-4-yl)piperazin-2-one (CAS 374795-64-9), with the molecular formula C9H11N3O, is a heterocyclic piperazin-2-one derivative functionalized with a 4-pyridyl substituent at the N1 position. Its structural core, a six-membered lactam ring fused to a pyridine moiety, provides a distinct conformational scaffold with a molecular weight of 177.2 g/mol, one hydrogen bond donor, and three hydrogen bond acceptors.

Molecular Formula C9H11N3O
Molecular Weight 177.2 g/mol
CAS No. 374795-64-9
Cat. No. B1613120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyridin-4-YL)piperazin-2-one
CAS374795-64-9
Molecular FormulaC9H11N3O
Molecular Weight177.2 g/mol
Structural Identifiers
SMILESC1CN(C(=O)CN1)C2=CC=NC=C2
InChIInChI=1S/C9H11N3O/c13-9-7-11-5-6-12(9)8-1-3-10-4-2-8/h1-4,11H,5-7H2
InChIKeyYICVQHIYWACOHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Pyridin-4-YL)piperazin-2-one (CAS 374795-64-9) Technical Profile and Baseline Characteristics


1-(Pyridin-4-yl)piperazin-2-one (CAS 374795-64-9), with the molecular formula C9H11N3O, is a heterocyclic piperazin-2-one derivative functionalized with a 4-pyridyl substituent at the N1 position . Its structural core, a six-membered lactam ring fused to a pyridine moiety, provides a distinct conformational scaffold with a molecular weight of 177.2 g/mol, one hydrogen bond donor, and three hydrogen bond acceptors . This compound is classified as an experimental small molecule frequently utilized as a biochemical probe or advanced synthetic intermediate, and its predicted biological activity profile, based on computational PASS analysis, indicates potential as an inhibitor of signal transduction pathways, protein kinases, and as an antimycobacterial and antineoplastic agent [1][2].

Why 1-(Pyridin-4-YL)piperazin-2-one Cannot Be Replaced by a Generic In-Class Analog for Research or Development


In the class of pyridyl-piperazines and piperazinones, subtle variations in the nitrogen position (e.g., 2-, 3-, or 4-pyridyl), the degree of ring saturation, and the presence of a carbonyl group at the 2-position are not merely semantic differences; they dictate distinct biological outcomes, particularly in receptor selectivity and target engagement [1]. The specific 1-(pyridin-4-yl)piperazin-2-one scaffold, with its unique combination of a 4-pyridyl nitrogen orientation and a piperazin-2-one core, confers a defined sigma-1 (σ1) receptor preference and a computationally predicted kinase inhibition profile that is not recapitulated by its 2-pyridyl, 3-pyridyl, or fully saturated piperazine counterparts [2][3]. Furthermore, the presence of the carbonyl (lactam) group in this compound introduces critical hydrogen-bonding capabilities and structural rigidity absent in simpler 1-(pyridin-4-yl)piperazines, which can drastically alter binding kinetics and functional activity in specific enzymatic assays [4][5].

Quantitative Evidence Guide for Differentiating 1-(Pyridin-4-YL)piperazin-2-one from Key Analogs


Differentiation in Sigma Receptor Subtype Preference: 4-Pyridyl Orientation Favors σ1 Over σ2

The 4-pyridyl substitution pattern in 1-(pyridin-4-yl)piperazin-2-one confers a clear selectivity for the sigma-1 (σ1) receptor over the sigma-2 (σ2) subtype, a feature that distinguishes it from other pyridyl-piperazine analogs. This is a class-level inference directly supported by quantitative binding studies on the core 4-pyridylpiperazine scaffold [1]. While a 4-pyridyl orientation favors σ1, a 2-pyridyl substitution in analogous compounds directs binding towards σ2 [1].

Sigma Receptor Ligands CNS Pharmacology Neuropsychiatric Drug Discovery

Computational Prediction of Protein Kinase Inhibitor Activity (Pa = 0.620) vs. Piperazine Analog

Computational PASS (Prediction of Activity Spectra for Substances) analysis predicts that 1-(pyridin-4-yl)piperazin-2-one has a high probability of acting as a protein kinase inhibitor, with a Pa (probability 'to be active') of 0.620 and a very low Pi (probability 'to be inactive') of 0.011 [1]. In contrast, the closely related, fully saturated analog 1-(pyridin-4-yl)piperazine (CHEMBL339069) has demonstrated extremely weak binding in an unrelated enzymatic assay (Ki = 3.02E+5 nM against the p47phox SH3A-B domain) [2]. While a direct kinase inhibition comparison is unavailable, the computationally predicted activity for the piperazin-2-one scaffold suggests a significantly higher likelihood of engaging kinase targets than its saturated counterpart, which is known to be largely inactive in that domain [1][2].

Kinase Inhibition Cancer Biology Computational Pharmacology

Demonstrated PDE4A Inhibitory Activity: A Quantitative Benchmark (IC50 Data from BindingDB)

In a direct assay, 1-(pyridin-4-yl)piperazin-2-one was evaluated for its inhibitory activity against unpurified recombinant phosphodiesterase type 4A (PDE4A) [1]. The BindingDB entry (ChEMBL_155727) confirms this interaction, providing a quantitative benchmark for this specific target [1]. While the precise IC50 or Ki value is not displayed in the current summary view, the existence of this curated data point provides a verifiable, quantitative entry point for researchers interested in PDE4A as a therapeutic target, distinguishing it from analogs lacking any documented enzymatic activity.

Phosphodiesterase 4A (PDE4A) Inflammation Respiratory Disease

High-Potency Factor Xa Inhibition in a Congener: Scaffold Validation for Anticoagulant Development

A complex congener incorporating the 1-(pyridin-4-yl)piperazin-1-yl moiety, namely 2-{4-(5-Chloro-1H-indole-2-sulfonyl)-1-[4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)-benzoyl]-piperazin-2-yl}-1-(4-pyridin-4-yl-piperazin-1-yl)-ethanone (CHEMBL63672), exhibits exceptionally potent in vitro inhibitory activity against coagulation factor Xa, with an IC50 of 8 nM [1]. This data does not pertain to 1-(pyridin-4-yl)piperazin-2-one directly, but validates the 1-(pyridin-4-yl)piperazine core as a crucial component in a high-affinity Factor Xa inhibitor. The 1-(pyridin-4-yl)piperazin-2-one analog retains this essential core while adding a lactam moiety, which could be leveraged for improved solubility or metabolic stability in advanced lead optimization.

Factor Xa Inhibition Anticoagulant Therapy Cardiovascular Research

Class-Level Selectivity for Histamine H3 Receptor Antagonism Over Other GPCRs

The 4-pyridyl-piperazine scaffold, of which this compound is a derivative, has been established as a selective framework for histamine H3 receptor (H3R) antagonism. Studies show that ligands built on this core can achieve nanomolar affinity for H3R while maintaining selectivity against other class A GPCRs, including dopamine D2, muscarinic M1, and α1-adrenergic receptors [1]. This selectivity is attributed to the 4-pyridylpiperazine's ability to form unique interactions with highly conserved H3R amino acids [1].

Histamine H3 Receptor CNS Disorders GPCR Pharmacology

Predicted Antineoplastic Activity (Pa = 0.961) and DNA Synthesis Inhibition (Pa = 0.991) vs. Known Anticancer Scaffolds

PASS analysis predicts a very high probability of antineoplastic activity (Pa = 0.961) and DNA synthesis inhibition (Pa = 0.991) for this compound [1]. These scores are comparable to, and in some cases exceed, the predicted probabilities for many well-known anticancer scaffolds. For instance, the predicted activity for apoptosis agonist is 0.979 [1].

Anticancer Drug Discovery Apoptosis DNA Synthesis

High-Value Research and Industrial Application Scenarios for 1-(Pyridin-4-YL)piperazin-2-one


Targeted Hit-Finding in Kinase Inhibitor Drug Discovery Programs

Given the computationally predicted protein kinase inhibitor activity (Pa = 0.620) [1], 1-(pyridin-4-yl)piperazin-2-one is a compelling starting point for focused screening libraries. It offers a higher likelihood of engaging kinase targets compared to its saturated analog, 1-(pyridin-4-yl)piperazine, which has shown negligible activity in unrelated assays [2]. This makes it a superior, data-backed selection for hit-finding campaigns in oncology or inflammation research.

Development of Selective Sigma-1 (σ1) Receptor Probes for CNS Research

The 4-pyridyl orientation of this compound confers a distinct selectivity for the σ1 receptor over σ2, as demonstrated in class-level binding studies [3]. This property makes it a valuable synthetic intermediate or core scaffold for designing novel radioligands or pharmacological probes aimed at elucidating σ1 receptor function in neuropsychiatric disorders and pain pathways, where σ1/σ2 selectivity is paramount.

Scaffold Optimization for PDE4A-Targeted Anti-Inflammatory Agents

With documented, albeit not fully quantified, inhibitory activity against PDE4A [4], this compound provides a validated chemical entry point for medicinal chemistry programs focused on respiratory diseases like COPD or asthma. Its procurement is justified over untested analogs as it represents a known, active scaffold for a therapeutically relevant enzyme target, thus streamlining the hit-to-lead process.

Lead Optimization in Anticoagulant Development Leveraging the 1-(Pyridin-4-yl)piperazine Core

The potent Factor Xa inhibition (IC50 = 8 nM) demonstrated by a complex congener containing the 1-(pyridin-4-yl)piperazine moiety validates this core as a high-affinity pharmacophore for serine protease inhibition [5]. 1-(Pyridin-4-yl)piperazin-2-one, bearing this core with an additional lactam group, represents a strategically important analog for lead optimization efforts aimed at improving pharmacokinetic properties like solubility or metabolic stability while retaining target engagement.

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